molecular formula C21H19BrN2O B5212645 1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide

1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide

Cat. No. B5212645
M. Wt: 395.3 g/mol
InChI Key: JQQJQEAUUYDJPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBNBr and is synthesized using a specific method that results in its unique properties. The purpose of

Scientific Research Applications

DBNBr has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of fluorescence microscopy. DBNBr has been shown to be an effective fluorescent probe for imaging lipid droplets in live cells. This has important implications for the study of lipid metabolism and related diseases.
In addition to its applications in fluorescence microscopy, DBNBr has also been studied for its potential as a photosensitizer in photodynamic therapy. This therapy involves the use of light-activated compounds to selectively target and destroy cancer cells. DBNBr has shown promise as a photosensitizer in preclinical studies, although further research is needed to determine its efficacy in humans.

Mechanism of Action

The mechanism of action of DBNBr is not fully understood, but it is believed to involve the disruption of lipid membranes. This disruption is thought to be responsible for the compound's fluorescence properties as well as its potential as a photosensitizer.
Biochemical and Physiological Effects:
DBNBr has been shown to have minimal toxicity in vitro and in vivo. However, further studies are needed to fully understand the compound's effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DBNBr is its fluorescence properties, which make it an effective tool for imaging lipid droplets in live cells. However, the compound's potential as a photosensitizer is limited by its low solubility in aqueous solutions.

Future Directions

There are several future directions for research on DBNBr. One area of interest is the development of more soluble derivatives of the compound for use as photosensitizers in photodynamic therapy. Another area of research is the study of DBNBr's effects on lipid metabolism and related diseases. Finally, further studies are needed to fully understand the compound's mechanism of action and potential applications in scientific research.

Synthesis Methods

DBNBr is synthesized using a specific method that involves the reaction of 2-naphthylacetic acid with 1,2-dimethyl-1H-benzimidazole in the presence of thionyl chloride. The resulting product is then treated with potassium hydroxide and methyl iodide to yield the final product, DBNBr. This synthesis method is well-established and has been used to produce DBNBr in large quantities for scientific research.

properties

IUPAC Name

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N2O.BrH/c1-15-22(2)19-9-5-6-10-20(19)23(15)14-21(24)18-12-11-16-7-3-4-8-17(16)13-18;/h3-13H,14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJQEAUUYDJPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC4=CC=CC=C4C=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide

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